molecular formula C12H15NO B11751026 (NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine CAS No. 1265612-60-9

(NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine

Cat. No.: B11751026
CAS No.: 1265612-60-9
M. Wt: 189.25 g/mol
InChI Key: YHTRKKWEUHAGME-LCYFTJDESA-N
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Description

(NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a hydroxylamine functional group attached to a naphthalene derivative, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-yl ketone with hydroxylamine hydrochloride under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

(NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted hydroxylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an intermediate in the synthesis of pharmaceuticals or as a probe in biochemical assays.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of (NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their function. This interaction can affect various biochemical pathways, making the compound useful in research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene derivatives: Compounds such as 1-naphthylamine and 2-naphthol share structural similarities with (NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine.

    Hydroxylamine derivatives: Compounds like N-methylhydroxylamine and N-phenylhydroxylamine have similar functional groups.

Uniqueness

What sets this compound apart is its combination of a hydroxylamine group with a tetrahydronaphthalene moiety

Properties

CAS No.

1265612-60-9

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

(NZ)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C12H15NO/c1-9(13-14)11-7-6-10-4-2-3-5-12(10)8-11/h6-8,14H,2-5H2,1H3/b13-9-

InChI Key

YHTRKKWEUHAGME-LCYFTJDESA-N

Isomeric SMILES

C/C(=N/O)/C1=CC2=C(CCCC2)C=C1

Canonical SMILES

CC(=NO)C1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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